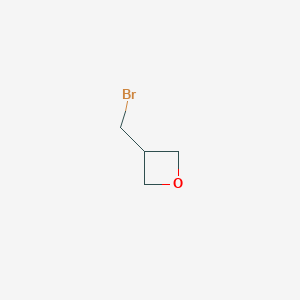
4-(4-tert-Butylphenyl)benzonitrile
Vue d'ensemble
Description
4-(4-tert-Butylphenyl)benzonitrile is a chemical compound with the molecular formula C17H17N . It has a molecular weight of 235.33 . It is used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments .
Synthesis Analysis
The synthesis of 4-(4-tert-Butylphenyl)benzonitrile can be achieved from 4-tert-butyl-1,2-dihydrobenzene, via dehydrogenation . In another method, the optimized conditions were determined as follows: In the presence of 1.5 mol% of Pd (dppf)Cl2, 1.1 mol/mol of 4-tert-butylphenyl boronic acid, 1.5 mol/mol of K2CO3 and 1000 mL/mol of i-PrOH, the reaction mixture was stirred under reflux until reaching stable conversion of the bromoindene .Molecular Structure Analysis
The molecular structure of 4-(4-tert-Butylphenyl)benzonitrile is represented by the InChI code1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3 . The structure is also available as a 2d Mol file or as a computed 3d SD file . Physical And Chemical Properties Analysis
4-(4-tert-Butylphenyl)benzonitrile has a molecular weight of 235.32 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is 245.6±19.0 °C at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Bipolar Systems
This compound is used in the synthesis of 9,9′-spirobifluorene-bridged bipolar systems which contain 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties .
Preparation of Oxadiazoles
It is also involved in the preparation of 2-(4-tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole , which suggests its role in creating oxadiazole derivatives .
Safety And Hazards
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N/c1-17(2,3)16-10-8-15(9-11-16)14-6-4-13(12-18)5-7-14/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOGBTJTEXAETC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602502 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-tert-Butylphenyl)benzonitrile | |
CAS RN |
192699-51-7 | |
| Record name | 4'-tert-Butyl[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(4-Aminophenoxy)phenyl]acetamide](/img/structure/B1342009.png)




![N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine](/img/structure/B1342034.png)


![2-Fluorobenzo[d]thiazol-6-amine](/img/structure/B1342049.png)


![2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]-N-ethylpropanamide](/img/structure/B1342057.png)
